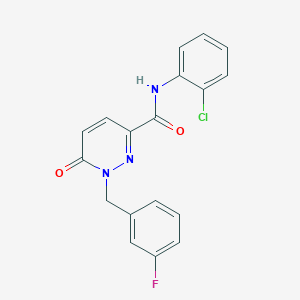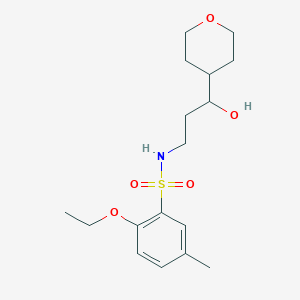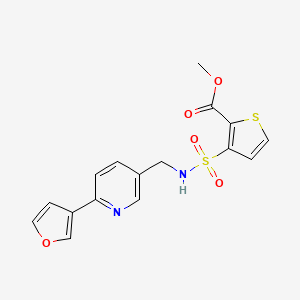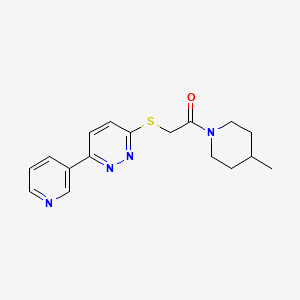
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as TAK-659 and is used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Inhibition of Translation Initiation in Cancer Research
- Certain N,N'-diarylureas, including derivatives of this compound, have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor. These compounds are effective in reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation, making them potential leads for developing non-toxic and target-specific anti-cancer agents (Denoyelle et al., 2012).
Electrochemical Degradation of Antimicrobials
- This compound's derivatives, specifically triclocarban (N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea), have been studied in the context of electro-Fenton degradation. The research focuses on the degradation of antimicrobials in different media and the identification of primary intermediates, contributing to environmental chemistry and pollution treatment methods (Sirés et al., 2007).
Investigation of Photodegradation
- Studies on the photodegradation of substituted urea pesticides, including those structurally related to 1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea, provide insights into their environmental stability and decomposition pathways. These findings are crucial for understanding the environmental impact and degradation behavior of such compounds (Gatidou & Iatrou, 2011).
Nonlinear Optical Properties in Material Science
- Derivatives of this compound have been synthesized and studied for their nonlinear optical properties. These studies contribute to material science, particularly in the development of new materials for optical applications (Shettigar et al., 2006).
Soil Degradation and Environmental Chemistry
- Research on the degradation of substituted urea herbicides in soils, which include derivatives of this compound, provides insights into their environmental fate. This information is critical for assessing the environmental impact of such compounds in agricultural settings (Katz & Strusz, 1968).
Electrochemical Corrosion Inhibition
- Certain derivatives of this compound have been investigated for their inhibitory effects on mild steel corrosion in acidic solutions. These studies are significant in the field of materials science, particularly in understanding corrosion processes and developing effective corrosion inhibitors (Bahrami & Hosseini, 2012).
Photodegradation and Toxicity Studies
- Research on the photodegradation of related urea compounds in various media and the toxicity of their reaction products contributes to understanding the environmental and health impacts of these chemicals (Guoguang, Xiangning, & Xiao-bai, 2001).
properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-12-7-3-6-10-15(12)20-17(21)19-11-16(22-2)13-8-4-5-9-14(13)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDUHQARAXWTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-Chlorophenyl)-2-methoxyethyl)-3-(o-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2943396.png)

![2-[[4-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2943399.png)

![[(3-Chloro-4-fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2943401.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)
![(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2943407.png)
![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)

![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)
![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)
![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)